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Compound Name: Gersizangitide

Cat. No.: B15186211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Gersizangitide
(AXT-107) with current standard-of-care alternatives for neovascular retinal diseases,

supported by available preclinical and clinical experimental data.

Executive Summary
Gersizangitide is an emerging therapeutic peptide with a novel dual mechanism of action,

inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activating the Tie2

pathway. This dual action targets both vascular proliferation and leakage, key pathologies in

diseases like wet age-related macular degeneration (AMD) and diabetic macular edema

(DME). Preclinical studies in mice, rabbits, and minipigs have demonstrated its potential to

suppress neovascularization and reduce vascular permeability. This guide presents a

comparative overview of Gersizangitide's efficacy against established treatments such as

Aflibercept, Ranibizumab, and Faricimab, based on data from various species.

Data Presentation
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Drug Species Model Dosage
Efficacy

Endpoint
Result Citation

Gersizangit

ide (AXT-

107)

Mouse

rho/VEGF

(Type 3

CNV)

1 µg

(intravitreal

)

Suppressio

n of CNV

Strong

suppressio

n

[1]

Aflibercept Mouse

Laser-

induced

CNV

4 µg, 40

µg, 80 µg

(intravitreal

)

Prevention

of CNV

formation

Significant

decrease

at 4 µg;

complete

prevention

at 40 µg

and 80 µg

on Day 5

Aflibercept Mouse

Laser-

induced

CNV

15 mg/kg,

25 mg/kg

(intraperito

neal)

Smaller

CNV lesion

volume

Significant

reduction

at both

doses on

Day 14

[2]

Ranibizum

ab
Monkey

Laser-

induced

CNV

Not

specified

(intravitreal

)

Reduction

in

angiograph

ic leakage

Greater

reduction

in leakage

compared

to PDT

alone

[3]

Faricimab Human Wet AMD

(TENAYA &

LUCERNE

trials)

6 mg

(intravitreal

)

Change in

Best-

Corrected

Visual

Acuity

(BCVA)

Comparabl

e vision

gains to

aflibercept

given every

two

months,

with

extended

dosing

intervals of

[1]
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up to 16

weeks

Table 2: Cross-Species Comparison of Efficacy in
Reducing Vascular Leakage

Drug Species Model Dosage
Efficacy

Endpoint
Result Citation

Gersizangit

ide (AXT-

107)

Mouse

LPS-

induced

uveitis

1 µg

(intravitreal

)

Vitreous

albumin

concentrati

on

Significant

reduction

compared

to PBS

control at

48 hours

Aflibercept Rabbit

Chronic

Retinal

Neovascul

arization

(RNV)

500 µg

(intravitreal

)

Inhibition of

RNV

leakage

Complete

blockage of

leakage for

approximat

ely 8

weeks

Aflibercept Mouse

Laser-

induced

CNV

4 µg, 40

µg, 80 µg

(intravitreal

)

Prevention

of vascular

leak

Significant

decrease

at 4 µg;

complete

prevention

at 40 µg

and 80 µg

on Day 5

Ranibizum

ab
Monkey

Laser-

induced

CNV

Not

specified

(intravitreal

)

Reduction

in

angiograph

ic leakage

No leakage

observed

at day 21

or 42 in

combinatio

n with PDT
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Table 3: Human Clinical Trial Efficacy Data for Wet AMD

Drug Trial(s) Dosage

Primary

Efficacy

Endpoint

Key Result Citation

Gersizangitid

e (AXT-107)

DISCOVER

(Phase 1/2a)

125 µg, 250

µg, 500 µg

(suprachoroid

al)

Safety and

bioactivity

Ongoing,

topline results

expected Q2

2025. No

remarkable

safety

findings to

date.

Aflibercept
VIEW 1 &

VIEW 2

2 mg every 8

weeks (after

3 initial

monthly

doses)

Proportion of

patients

maintaining

vision (<15

letters lost) at

Week 52

Non-inferior

to

ranibizumab

0.5 mg every

4 weeks.

Ranibizumab
MARINA &

ANCHOR

0.3 mg or 0.5

mg monthly

Mean change

in visual

acuity

Mean gains

of 6.5–11.3

letters at 1

year vs.

losses with

sham or PDT.

Faricimab
TENAYA &

LUCERNE

6 mg every

12 or 16

weeks

Mean change

in Best-

Corrected

Visual Acuity

(BCVA)

Non-inferior

to aflibercept

given every 4

weeks.

Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in
Mice
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This model is a standard method for inducing CNV to mimic features of wet AMD.

Animal Preparation: 6-8 week old C57BL/6J mice are anesthetized with a ketamine/xylazine

mixture. Pupils are dilated with tropicamide eye drops.

Laser Photocoagulation: A 532 nm diode laser is used to create four laser burns around the

optic nerve of each eye. The laser settings (e.g., 230-280 mW power, 70 ms duration) are

calibrated to rupture Bruch's membrane, indicated by the formation of a vapor bubble.

Drug Administration: Test articles (e.g., Gersizangitide, Aflibercept) or vehicle are

administered via intravitreal injection immediately after laser injury.

Efficacy Assessment: At specified time points (e.g., 7 or 14 days post-laser), CNV formation

and vascular leakage are assessed.

Fluorescein Angiography (FA): Mice are injected with fluorescein sodium, and retinal

imaging is performed to visualize vascular leakage.

Choroidal Flat Mounts: Eyes are enucleated, and the RPE-choroid-sclera complex is

dissected and stained with isolectin GS-IB4 to visualize the neovascular tufts. The area or

volume of the CNV lesions is then quantified using imaging software like ImageJ.

Miles Assay for Vascular Permeability
This assay measures changes in vascular permeability in vivo.

Animal Preparation: Mice are anesthetized.

Dye Injection: Evans blue dye (e.g., 0.5% solution), which binds to serum albumin, is injected

intravenously (e.g., via the tail vein). Under normal conditions, the albumin-dye complex is

retained within the vasculature.

Induction of Permeability: A pro-inflammatory agent (e.g., VEGF or LPS) is injected

intradermally or into the tissue of interest (e.g., vitreous).

Quantification of Leakage: After a set period, the animal is euthanized, and the tissues are

harvested. The extravasated Evans blue dye is extracted from the tissue using a solvent like

formamide. The amount of dye is then quantified spectrophotometrically by measuring
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absorbance at approximately 620 nm. This provides a quantitative measure of vascular

leakage.
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Caption: Gersizangitide's dual mechanism of action.
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Laser-Induced CNV Mouse Model Workflow

Assessment Methods

1. Animal Preparation
(Anesthesia, Pupil Dilation)

2. Laser-Induced Injury
(Rupture Bruch's Membrane)

3. Intravitreal Injection
(Gersizangitide or Control)

4. Incubation Period
(7-14 days)

5. Efficacy Assessment

Fluorescein Angiography
(Vascular Leakage)

Visualize

Choroidal Flat Mount
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9947312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9947312/
https://bio-protocol.org/en/bpdetail?id=5264&type=0
https://pubmed.ncbi.nlm.nih.gov/40224658/
https://pubmed.ncbi.nlm.nih.gov/40224658/
https://www.benchchem.com/product/b15186211#cross-species-comparison-of-gersizangitide-s-therapeutic-effects
https://www.benchchem.com/product/b15186211#cross-species-comparison-of-gersizangitide-s-therapeutic-effects
https://www.benchchem.com/product/b15186211#cross-species-comparison-of-gersizangitide-s-therapeutic-effects
https://www.benchchem.com/product/b15186211#cross-species-comparison-of-gersizangitide-s-therapeutic-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15186211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

